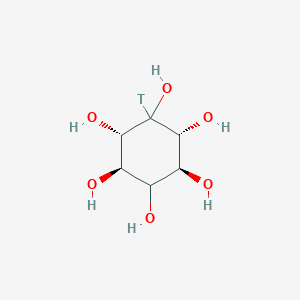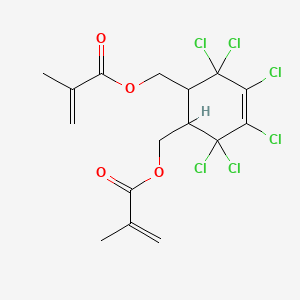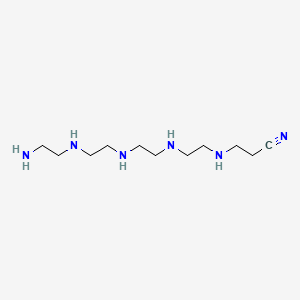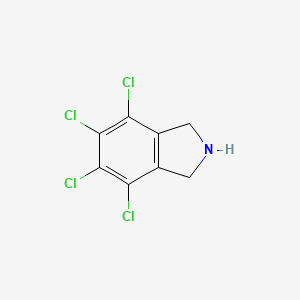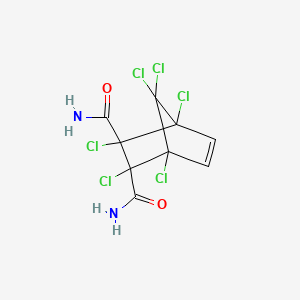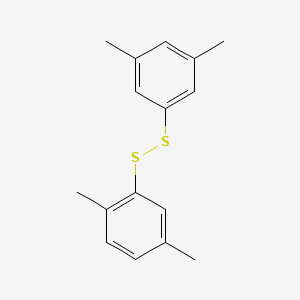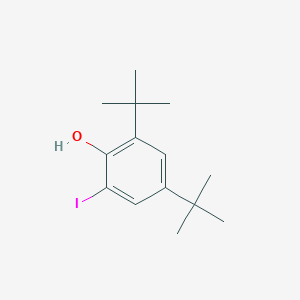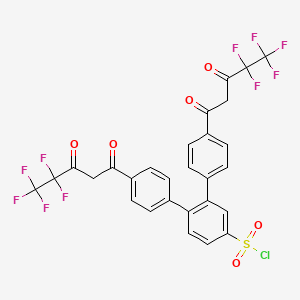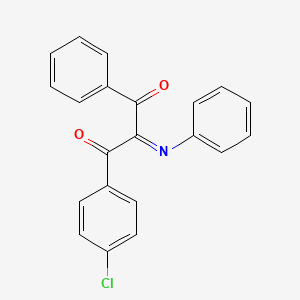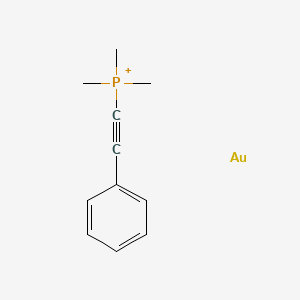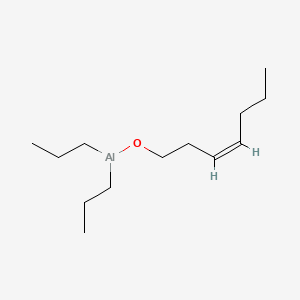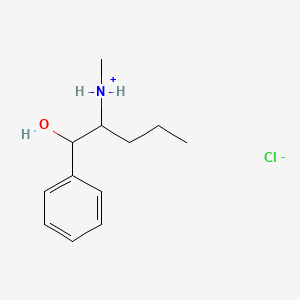
(+-)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is a chiral molecule, meaning it has two enantiomers, which are mirror images of each other. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl chloride with 1-(methylamino)butane in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents such as ethanol or methanol
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
In industrial settings, the production of (±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
(±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl alcohol group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium iodide in acetone for halide substitution
Major Products Formed
Oxidation: Formation of the corresponding ketone
Reduction: Formation of the primary amine
Substitution: Formation of substituted benzyl derivatives
Wissenschaftliche Forschungsanwendungen
(±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of (±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ephedrine: A similar compound with stimulant effects on the central nervous system.
Pseudoephedrine: Another related compound used as a decongestant.
Phenylephrine: A compound with similar structural features used as a vasoconstrictor.
Uniqueness
(±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride is unique in its specific combination of functional groups and chiral nature, which contribute to its distinct chemical and biological properties. Its versatility in various chemical reactions and potential therapeutic applications make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
63991-25-3 |
|---|---|
Molekularformel |
C12H20ClNO |
Molekulargewicht |
229.74 g/mol |
IUPAC-Name |
(1-hydroxy-1-phenylpentan-2-yl)-methylazanium;chloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11-14H,3,7H2,1-2H3;1H |
InChI-Schlüssel |
DBMBOQURAYUHGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(C1=CC=CC=C1)O)[NH2+]C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


